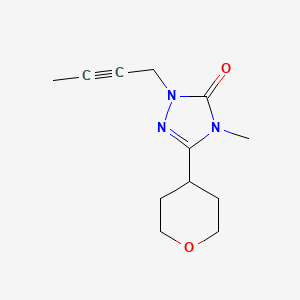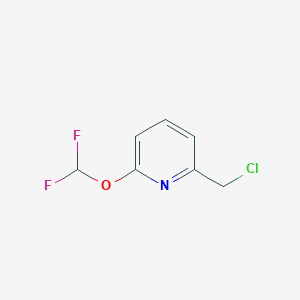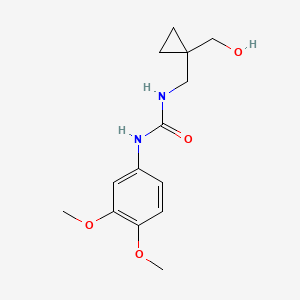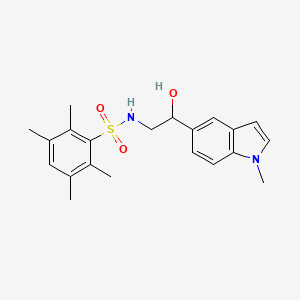
Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate” belong to a class of organic compounds known as oxazoles, which are heterocyclic compounds with an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring .
Synthesis Analysis
The synthesis of oxazoles often involves the cyclodehydration of certain β-hydroxy amides or the cyclization of α-acylaminoketones .Molecular Structure Analysis
The molecular structure of oxazoles consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The specific substitutions at different positions in the ring (like the 2-hydroxy, 4-methyl, and 5-carboxylate groups in your compound) can greatly influence the properties of the molecule.Chemical Reactions Analysis
Oxazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, undergo ring-opening reactions, or participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors that could be considered include its polarity, solubility, stability, and reactivity .科学的研究の応用
Analytical Methods in Determining Antioxidant Activity
Antioxidants play a crucial role in various fields, including food engineering, medicine, and pharmacy. The study by Munteanu and Apetrei (2021) reviews critical analytical tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer and electron transfer mechanisms like CUPRAC and FRAP. These assays, based on spectrophotometry and electrochemical (bio)sensors, could provide a framework for assessing the antioxidant capacity of Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate and its implications in scientific research (Munteanu & Apetrei, 2021).
Chemical Recycling of Poly(ethylene terephthalate)
The chemical recycling of poly(ethylene terephthalate) (PET) demonstrates the potential for converting waste materials into valuable resources, as discussed by Karayannidis and Achilias (2007). This process, involving hydrolysis and glycolysis, provides insights into sustainable chemical recycling practices that could be applicable to the research and recycling of various chemical compounds, including this compound, for environmental sustainability and raw material conservation (Karayannidis & Achilias, 2007).
Conversion of Plant Biomass to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) review advances in synthesizing 5-Hydroxymethylfurfural (HMF) from plant biomass, highlighting its role as a platform chemical for producing polymers, fuels, and other chemicals. This study suggests the potential for this compound to serve as a building block in synthesizing value-added products from renewable resources, contributing to the development of sustainable materials and energy solutions (Chernyshev et al., 2017).
Ethyl Carbamate in Foods and Beverages
Weber and Sharypov (2009) discuss the occurrence, toxicity, and analytical methods for detecting Ethyl carbamate, a carcinogen in fermented foods and beverages. Understanding the chemistry, toxicology, and detection methods of Ethyl carbamate could offer relevant insights into handling, studying, and ensuring the safety of this compound in research and potential applications (Weber & Sharypov, 2009).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-methyl-2-oxo-3H-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPDWHONXRRAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2744118.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744119.png)
![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2744120.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2744125.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2744127.png)


![3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2744131.png)
![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2744132.png)



![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)